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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3004171 Get Quote

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,

commonly known as (R)-DTBM-SEGPHOS, is a highly effective and widely utilized chiral

phosphine ligand in the field of asymmetric catalysis. Its unique structural and electronic

properties, characterized by significant steric bulk and electron-rich phosphine centers, have

established it as a privileged ligand for a variety of transition metal-catalyzed reactions,

delivering products with exceptional levels of enantioselectivity. This technical guide provides

an in-depth review of (R)-DTBM-SEGPHOS, tailored for researchers, scientists, and

professionals in drug development.

Core Applications and Performance Data
(R)-DTBM-SEGPHOS has demonstrated remarkable success in numerous asymmetric

transformations, most notably in hydrogenation, hydrosilylation, and carbon-carbon bond-

forming reactions. The ligand's efficacy is particularly pronounced in reactions catalyzed by

rhodium, ruthenium, palladium, and copper complexes. Below are tabulated summaries of its

performance in key catalytic applications.

Rhodium-Catalyzed Asymmetric Hydrogenation
The combination of (R)-DTBM-SEGPHOS with rhodium precursors forms highly active and

enantioselective catalysts for the hydrogenation of various prochiral olefins.
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Substra
te

Catalyst
System

S/C
Ratio

Solvent
Pressur
e (atm)

Temp
(°C)

Yield
(%)

ee (%)

Methyl

(Z)-2-

acetamid

oacrylate

[Rh(COD

)₂(BF₄)] /

(R)-

DTBM-

SEGPHO

S

100 CH₂Cl₂ 10 25 >99 >99

Methyl

(Z)-2-

acetamid

ocinnam

ate

[Rh(COD

)₂(BF₄)] /

(R)-

DTBM-

SEGPHO

S

100 Toluene 10 25 >99 99

(Z)-2-

acetamid

o-3-(1-

naphthyl)

acrylate

[Rh(COD

)₂(BF₄)] /

(R)-

DTBM-

SEGPHO

S

100 CH₂Cl₂ 10 25 >99 98

(Z)-1-

phenyl-1-

propen-

2-yl

acetate

[Rh(COD

)₂(BF₄)] /

(R)-

DTBM-

SEGPHO

S

100 Toluene 20 0 >99 97

Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes of (R)-DTBM-SEGPHOS are particularly effective for the hydrogenation

of ketones and challenging olefin substrates.
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Substra
te

Catalyst
System

S/C
Ratio

Solvent
Pressur
e (atm)

Temp
(°C)

Yield
(%)

ee (%)

Methyl

benzoylfo

rmate

RuCl₂--

INVALID-

LINK--n

1000 MeOH 10 50 98 99

Acetophe

none

RuCl₂--

INVALID-

LINK--n

1000 MeOH 20 80 95 97

1-(2-

pyridyl)-2

-

propanon

e

RuCl₂--

INVALID-

LINK--n

500 MeOH 50 25 99 98

2,4,4-

trimethyl-

2-

cyclohex

enone

Ru(OAc)₂

[(R)-

DTBM-

SEGPHO

S]

200 Toluene 50 80 92 96

Copper-Catalyzed Asymmetric Hydrosilylation
(R)-DTBM-SEGPHOS has been successfully employed in copper-catalyzed asymmetric

hydrosilylation of ketones, providing access to chiral secondary alcohols.
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Substrate
Hydrosila
ne

Catalyst
System

Solvent Temp (°C) Yield (%) ee (%)

Acetophen

one
PhSiH₃

Cu(OAc)₂ /

(R)-DTBM-

SEGPHOS

Toluene 0 95 98

1-Naphthyl

methyl

ketone

PhSiH₃

Cu(OAc)₂ /

(R)-DTBM-

SEGPHOS

Toluene 0 93 97

2-

Hexanone
PhSiH₃

Cu(OAc)₂ /

(R)-DTBM-

SEGPHOS

Toluene -20 90 95

Propiophe

none
(EtO)₃SiH

CuCl /

NaOtBu /

(R)-DTBM-

SEGPHOS

THF -78 92 99

Palladium-Catalyzed Asymmetric Reactions
The utility of (R)-DTBM-SEGPHOS extends to palladium-catalyzed transformations, such as

the kinetic resolution of tertiary propargylic alcohols.[1]
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Substra
te

Catalyst
System

Solvent
Temp
(°C)

Yield
(%)
(alcohol
)

ee (%)
(alcohol
)

Yield
(%)
(acid)

ee (%)
(acid)

rac-1-

phenyl-1-

(p-

tolyl)prop

-2-yn-1-ol

Pd((R)-

DTBM-

SEGPHO

S)Cl₂ /

(PhO)₂P

OOH

Dioxane 20 46 98 45 91

rac-1-(4-

methoxy

phenyl)-1

-

phenylpr

op-2-yn-

1-ol

Pd((R)-

DTBM-

SEGPHO

S)Cl₂ /

(PhO)₂P

OOH

Dioxane 20 45 99 44 92

rac-1-(4-

chloroph

enyl)-1-

phenylpr

op-2-yn-

1-ol

Pd((R)-

DTBM-

SEGPHO

S)Cl₂ /

(PhO)₂P

OOH

Dioxane 20 42 97 43 90

Experimental Protocols
Synthesis of (R)-DTBM-SEGPHOS
A detailed, peer-reviewed synthesis of (R)-DTBM-SEGPHOS is not readily available in the

public domain, as it is a proprietary ligand. However, a general synthetic strategy for

SEGPHOS-type ligands involves the following key steps, which can be adapted for the

synthesis of the DTBM variant.

Caption: Generalized synthetic pathway for (R)-DTBM-SEGPHOS.
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1. (R)-4,4'-Bibenzo[d][2][3]dioxole-5,5'-diol: The synthesis commences with the optically pure

biphenolic core.

2. Triflation: The hydroxyl groups of the biphenol are converted to triflates, which are excellent

leaving groups for subsequent cross-coupling reactions.

Protocol: To a solution of the diol in dichloromethane at 0 °C is added pyridine, followed by
the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at room
temperature until completion.

3. Phosphination: A palladium-catalyzed cross-coupling reaction is employed to introduce the

bulky phosphine moieties.

Protocol: The ditriflate is reacted with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in the
presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like 1,1'-
bis(diphenylphosphino)ferrocene (dppf) in an aprotic solvent like toluene or dioxane.

4. Purification: The final product is purified by column chromatography on silica gel to afford

(R)-DTBM-SEGPHOS as a white solid.

In-situ Preparation of the Rhodium Catalyst and
Asymmetric Hydrogenation of Methyl (Z)-2-
acetamidoacrylate
This protocol describes the in-situ preparation of the active rhodium catalyst followed by a

typical asymmetric hydrogenation reaction.

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

[Rh(COD)₂(BF₄)] (1.0 mol%)

(R)-DTBM-SEGPHOS (1.1 mol%)

Methyl (Z)-2-acetamidoacrylate (1.0 equiv)

Degassed dichloromethane (CH₂Cl₂)
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High-purity hydrogen gas

Procedure:

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂(BF₄)] and

(R)-DTBM-SEGPHOS. Degassed CH₂Cl₂ is added, and the resulting solution is stirred under

an argon atmosphere for 15 minutes.

Reaction Setup: The substrate, methyl (Z)-2-acetamidoacrylate, is added to the catalyst

solution. The flask is then placed in a stainless-steel autoclave.

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then

pressurized to 10 atm with hydrogen. The reaction mixture is stirred vigorously at 25 °C.

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting material is fully consumed.

Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent

is removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel

(eluent: ethyl acetate/hexanes) to yield the chiral product.

Analysis: The enantiomeric excess of the product is determined by chiral high-performance

liquid chromatography (HPLC) or chiral GC.

Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of

enamides involves an "unsaturated" pathway. The key steps are oxidative addition of hydrogen,

coordination of the olefin, migratory insertion, and reductive elimination.

Caption: Plausible catalytic cycle for Rh-catalyzed hydrogenation.

1. Catalyst Activation and Olefin Coordination: The active catalyst, a solvated rhodium complex

with the chiral ligand (L*), coordinates to the prochiral olefin substrate, displacing a solvent

molecule (S). This coordination can occur in two diastereomeric forms, one of which is favored

due to steric interactions between the substrate and the chiral ligand.
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2. Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center,

forming a dihydrido-rhodium(III) complex.

3. Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond of

the substrate, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-

determining step.

4. Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group,

forming the saturated product and regenerating the active rhodium(I) catalyst, which can then

enter another catalytic cycle.

Conclusion
(R)-DTBM-SEGPHOS stands out as a powerful and versatile chiral ligand for asymmetric

catalysis. Its application in the synthesis of enantiomerically enriched compounds, particularly

chiral amines and alcohols, makes it an invaluable tool for the pharmaceutical and fine

chemical industries. The high yields and exceptional enantioselectivities achieved with this

ligand, coupled with its broad applicability across various metal-catalyzed reactions,

underscore its importance in modern organic synthesis. The detailed protocols and mechanistic

insights provided in this guide are intended to facilitate its successful application in research

and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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